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Compound of Interest

Compound Name:
(2-(Trifluoromethyl)pyridin-3-

yl)methanol

Cat. No.: B157229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2-

(Trluoromethyl)pyridin-3-yl)methanol. Due to the limited availability of direct experimental data

for this specific compound, this document leverages data from structurally similar molecules to

provide a predictive and comparative analysis. This guide is intended to serve as a

foundational resource for researchers and professionals involved in drug discovery and

development.

Chemical Identity and Physical Properties
(2-(Trluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative. The trifluoromethyl

group at the 2-position significantly influences the electronic properties of the pyridine ring and

the molecule's overall lipophilicity, a key parameter in drug design.
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Identifier Value Source

IUPAC Name
(2-(Trluoromethyl)pyridin-3-

yl)methanol
N/A

CAS Number 131747-57-4 [1]

Molecular Formula C₇H₆F₃NO [1]

Molecular Weight 177.12 g/mol [2]

Predicted XlogP 0.9 [2]

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of (2-(Trluoromethyl)pyridin-3-

yl)methanol is not readily available in the reviewed literature, a general synthetic strategy can

be proposed based on established methods for the preparation of trifluoromethylpyridines. One

common approach involves the halogen-exchange fluorination of a corresponding

trichloromethylpyridine precursor, followed by functional group manipulations to introduce the

methanol moiety.

A plausible synthetic workflow is outlined below:

General Synthetic Pathway

2-Chloro-3-methylpyridine 2-Chloro-3-(trichloromethyl)pyridine

 Radical
Chlorination 2-Chloro-3-(trifluoromethyl)pyridine

 Halogen Exchange
(e.g., SbF3/HF) (2-(Trluoromethyl)pyridin-3-yl)methanol

 Hydroxymethylation
(e.g., via Grignard or lithiation followed by formaldehyde quench) 

Click to download full resolution via product page

A potential synthetic route to (2-(Trluoromethyl)pyridin-3-yl)methanol.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of (2-(Trluoromethyl)pyridin-3-

yl)methanol is not currently published. The following is a generalized procedure based on

analogous transformations:
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Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine: Starting from 2-chloro-3-methylpyridine,

radical chlorination followed by a Swarts reaction (or related halogen exchange fluorination)

would yield the trifluoromethyl intermediate.

Hydroxymethylation: The resulting 2-chloro-3-(trifluoromethyl)pyridine could then be

subjected to metal-halogen exchange (e.g., with n-butyllithium) at low temperature, followed

by quenching with anhydrous formaldehyde to introduce the hydroxymethyl group at the 3-

position.

Purification: The crude product would likely require purification by column chromatography

on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Structure Elucidation by Spectroscopic Methods
The definitive structure of (2-(Trluoromethyl)pyridin-3-yl)methanol would be confirmed through

a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution.

Predicted ¹H NMR Spectral Data (in CDCl₃):
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~8.6 d 1H H-6

Doublet due to

coupling with H-

5.

~7.8 d 1H H-4

Doublet due to

coupling with H-

5.

~7.4 dd 1H H-5

Doublet of

doublets from

coupling to H-4

and H-6.

~4.9 s 2H -CH₂OH

Singlet for the

methylene

protons.

~2.5 br s 1H -OH

Broad singlet for

the hydroxyl

proton; chemical

shift is

concentration

and solvent

dependent.

Predicted ¹³C NMR Spectral Data (in CDCl₃):
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Chemical Shift (δ) ppm Assignment Notes

~150 C-2
Attached to the electron-

withdrawing CF₃ group.

~148 C-6

~138 C-4

~135 C-3

~124 (q) -CF₃ Quartet due to C-F coupling.

~122 C-5

~60 -CH₂OH

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Chemical shifts are reported in

parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):
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m/z Proposed Fragment Notes

177 [M]⁺ Molecular ion peak.

176 [M-H]⁺ Loss of a hydrogen atom.

158 [M-H₂O]⁺ Loss of water from the alcohol.

148 [M-CHO]⁺ Loss of the formyl radical.

108 [M-CF₃]⁺
Loss of the trifluoromethyl

radical.

Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after

separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

Analysis: Detect the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

The fragmentation pathway can be visualized as follows:

Predicted EI-MS Fragmentation

[C₇H₆F₃NO]⁺˙
m/z = 177

[C₇H₅F₃NO]⁺
m/z = 176

- H•

[C₇H₄F₃N]⁺˙
m/z = 158

- H₂O

[C₆H₅F₃N]⁺
m/z = 148

- CHO•

[C₆H₆NO]⁺
m/z = 108

- CF₃•

Click to download full resolution via product page

A simplified representation of the predicted mass fragmentation.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b157229?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Spectral Data:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 (broad) O-H stretch Alcohol

3100-3000 C-H stretch (aromatic) Pyridine ring

2950-2850 C-H stretch (aliphatic) -CH₂-

1600-1450 C=C and C=N stretch Pyridine ring

1350-1150 C-F stretch Trifluoromethyl group

~1050 C-O stretch Primary alcohol

Experimental Protocol: Infrared Spectroscopy

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by

dissolving a small amount of the compound in a volatile solvent and allowing the solvent to

evaporate. Alternatively, acquire the spectrum of the solid sample using an Attenuated Total

Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Conclusion
The structural elucidation of (2-(Trifluoromethyl)pyridin-3-yl)methanol relies on a

combination of modern spectroscopic techniques. While direct experimental data for this

specific molecule is sparse in the public domain, analysis of its structural analogues allows for

a reliable prediction of its spectroscopic characteristics. The methodologies and predicted data

presented in this guide offer a solid framework for the synthesis, purification, and structural

confirmation of this compound, which holds potential as a building block in medicinal chemistry
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and drug development. Further research is warranted to obtain and publish detailed

experimental data to confirm these predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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